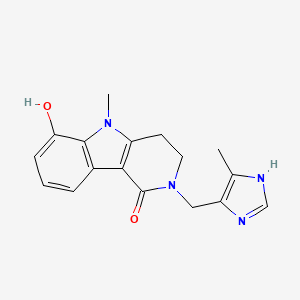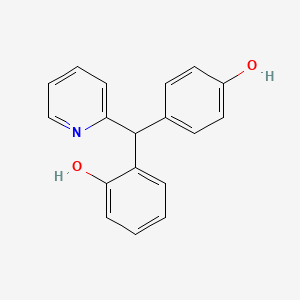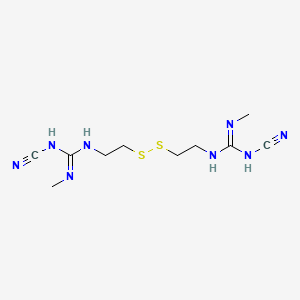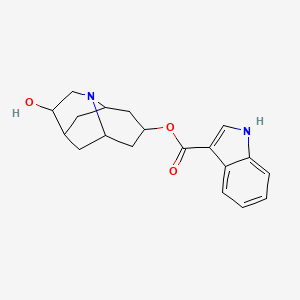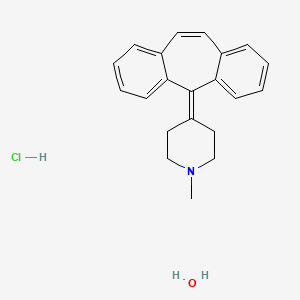
Fingolimod impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fingolimod Impurity C, also known by its CAS No 296282-46-7, is an impurity standard of Fingolimod . Fingolimod is a medication used in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system . The chemical name of Fingolimod Impurity C is 2-Amino-2-(hydroxymethyl)-4-(4-octylphenyl)butanoic acid .
Synthesis Analysis
The manufacturing process of Fingolimod hydrochloride consists of multistep chemical synthesis wherein controls of precursors, intermediates, and process steps should be performed to assure the final quality of the drug substance . Eight process-related impurities of Fingolimod were synthesized and isolated, which were different from the pharmacopoeial impurities .Molecular Structure Analysis
The molecular structure of Fingolimod Impurity C can be represented by the following SMILES notation: NC(C(O)=O)(CO)CCC1=CC=C(CCCCCCCC)C=C1 . This structure was identified using LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the formation of Fingolimod Impurity C were discussed in the context of the mechanistic pathways . The process involved the synthesis and isolation of eight process-related impurities .科学的研究の応用
Treatment of Multiple Sclerosis
Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery .
Bioavailability Evaluation
The analytical method described in a study can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .
Prophylaxis of Organ Transplantation Rejection
Fingolimod is an immunosuppressive agent which is used for the prophylaxis of organ transplantation rejection .
Autophagy Induction
Fingolimod induces ROS-c-Jun N-terminal kinase-protein 53 (ROS-JNK-p53) loop-dependent autophagy, alongside apoptosis and necroptosis, in human glioblastoma cells. This autophagy is mediated by the PI3K/Akt/mTOR/p70S6K pathway .
Inhibitory Effects on Sphingolipid Pathway Enzymes
In addition to exerting inhibitory effects on sphingolipid pathway enzymes, fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .
Potential Therapeutic Effects in CNS Injuries and Diseases
Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
作用機序
Fingolimod is a sphingosine-1-phosphate receptor modulator . It initially activates lymphocyte S1P1 via high-affinity receptor binding, yet subsequently induces S1P1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .
Safety and Hazards
The safety data sheet for Fingolimod Impurity C advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Fingolimod impurity C can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": ["2-amino-2-methylpropan-1-ol", "methyl iodide", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic anhydride", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water"], "Reaction": ["Step 1: Methylation of 2-amino-2-methylpropan-1-ol with methyl iodide in the presence of sodium hydroxide to yield N-methyl-2-amino-2-methylpropan-1-ol.", "Step 2: Conversion of N-methyl-2-amino-2-methylpropan-1-ol to the corresponding diazonium salt using sulfuric acid and sodium nitrite.", "Step 3: Reaction of the diazonium salt with sodium azide to yield the corresponding azide compound.", "Step 4: Reduction of the azide compound using sodium borohydride to yield the amine intermediate.", "Step 5: Acetylation of the amine intermediate with acetic anhydride in the presence of acetic acid to yield the N-acetyl amine intermediate.", "Step 6: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the N-acetyl amine intermediate with ethyl acetate.", "Step 7: Purification of the N-acetyl amine intermediate using magnesium sulfate and evaporation of the solvent to yield Fingolimod impurity C."] } | |
CAS番号 |
296282-46-7 |
分子式 |
C19H31NO3 |
分子量 |
321.46 |
外観 |
Off-white to Pale Yellow Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
α-amino-α-(hydroxymethyl)-4-octyl- Benzenebutanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




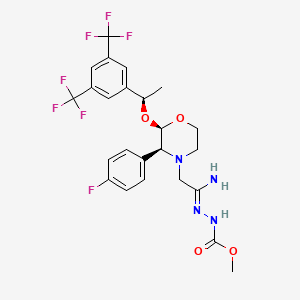
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
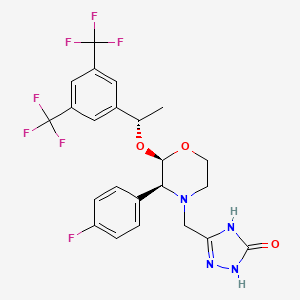
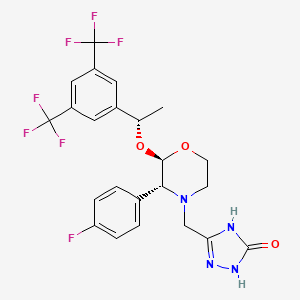

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
